molecular formula C13H11Br2NO B2689565 2-{[(2,5-Dibromophenyl)amino]methyl}phenol CAS No. 303091-02-3

2-{[(2,5-Dibromophenyl)amino]methyl}phenol

Cat. No.: B2689565
CAS No.: 303091-02-3
M. Wt: 357.045
InChI Key: OTKNPNNNNLRZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,5-Dibromophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H11Br2NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol typically involves the bromination of a precursor compound followed by a reduction step. One common method starts with the bromination of methyl anthranilate using bromine to produce 2-amino-3,5-dibromomethyl benzoate. This intermediate is then reduced using potassium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dibromophenyl)amino]methyl}phenol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or modify the amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

2-{[(2,5-Dibromophenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromomethyl benzoate: A precursor in the synthesis of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol.

    2,5-Dibromoaniline: Shares the dibromophenyl structure but lacks the hydroxyl group.

    2-{[(2,4-Dibromophenyl)amino]methyl}phenol: Similar structure with bromine atoms in different positions.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2,5-dibromoanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNPNNNNLRZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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